9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine
Description
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine is a rigid, three-dimensional aromatic compound featuring a spirobifluorene core with four amine groups at the 3,3',6,6' positions. Its unique structure combines steric hindrance from the spiro-conformation with functional amine groups, enabling applications in catalysis, porous materials, and optoelectronics . The spirobifluorene core prevents planarization, enhancing thermal stability and solubility in organic solvents when appropriately substituted . Key properties include a high surface area in covalent organic frameworks (COFs) and tunable electronic characteristics for photovoltaic devices .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H,26-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLQKKTBFOMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(C24C5=C(C=C(C=C5)N)C6=C4C=CC(=C6)N)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40810968 | |
| Record name | 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-41-0 | |
| Record name | 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine typically involves the reaction of 9,9’-Spirobi[9H-fluorene] with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired tetramine product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrofluorenes .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, in medicinal applications, it may interact with cellular enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison of Spirobifluorene-Based COFs
| Compound | Core Structure | Surface Area (m²/g) | Application | Reference |
|---|---|---|---|---|
| SP-3D-COF-BPY | Spirobifluorene | 1,945 | Pd-catalyzed oxidation | |
| COF-300-1114 | Non-spiro scaffold | 800–1,200 | Gas storage | [External] |
Optoelectronic Materials
- SBF-PDI4: A non-fullerene acceptor with a spirobifluorene core and four perylenediimide (PDI) units. It exhibits a LUMO of -4.11 eV (similar to PCBM) and broad absorption (450–550 nm), achieving a power conversion efficiency (PCE) of 5.34% in organic solar cells .
- 4-PySBF : A spirobifluorene dye with tert-butylpyrenyl substituents. The tert-butyl groups enhance solubility (up to 37% yield) compared to unsubstituted analogues, which are insoluble and challenging to purify .
Table 2: Optoelectronic Properties of Spirobifluorene Derivatives
Hole-Transporting Materials (HTMs)
- Spiro-OMeTAD : A benchmark HTM with methoxyphenyl substituents, widely used in perovskite solar cells. Substituted spirobifluorenes like N2,N2',N7,N7'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine exhibit high hole mobility (~10⁻⁴ cm²/V·s) and thermal stability (>300°C) .
- V1382 : A cross-linkable HTM with vinylphenyl groups, enabling in-situ polymerization for durable device architectures .
Table 3: Spirobifluorene-Based HTMs
Porous Molecular Solids
- 3,3',6,6'-Tetrahydroxy-9,9'-spirobifluorene (28): Forms hydrogen-bonded networks with 43% porosity, surpassing non-spiro analogues like tetrakis(4-hydroxyphenyl)methane (28% porosity) .
- 2,2',7,7'-Tetrasubstituted Tetrakis(triaminotriazine) (40): Achieves 75% porosity, the highest reported for small-molecule frameworks, due to the spirobifluorene core’s resistance to close packing .
Biological Activity
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, cytotoxicity against various cell lines, and potential mechanisms of action.
Chemical Structure
The compound features a spirobifluorene structure that contributes to its unique electronic properties. The presence of multiple amine groups enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. The compound has been evaluated against several cancer cell lines, showcasing varying degrees of cytotoxicity.
Table 1: Cytotoxicity of this compound Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | DNA interaction and cell cycle arrest |
| COLO-205 (Colon) | 20 | Induction of apoptosis |
| WM-115 (Melanoma) | 25 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cell lines. The mechanism of action appears to involve the interaction with DNA and the induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound has been shown to interact with DNA, leading to the disruption of replication processes and ultimately inducing cell death.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant arrest at the G2/M phase of the cell cycle in HL-60 cells, preventing further division and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with the compound, contributing to oxidative stress and subsequent cellular damage.
Case Studies
A detailed examination of case studies involving this compound reveals its potential as a lead compound for further development in cancer therapy. One study demonstrated that treatment with this compound led to a significant reduction in tumor size in an in vivo model of melanoma.
Case Study Summary:
- Study Design : Mice bearing WM-115 tumors were treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor volume was observed after four weeks of treatment.
- : The findings support the potential use of this compound as a novel therapeutic agent for melanoma.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
